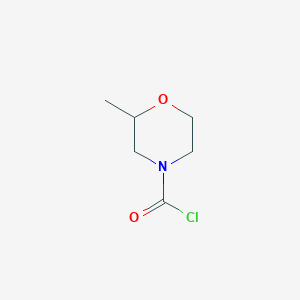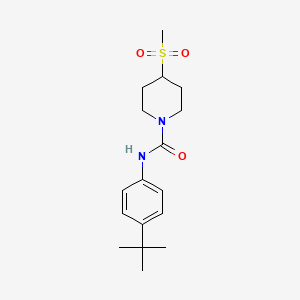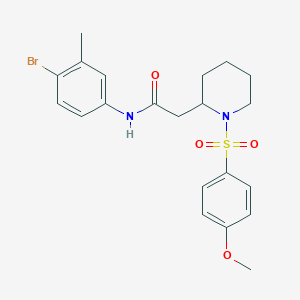![molecular formula C29H32N4O5S B2585744 4-(4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-carbonyl)-N,N-diethylbenzolsulfonamid CAS No. 304691-36-9](/img/structure/B2585744.png)
4-(4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-carbonyl)-N,N-diethylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide is a complex organic compound known for its multifaceted applications in scientific research and industry. This compound features a benzoisoquinoline core, a piperazine ring, and a sulfonamide group, which contribute to its diverse reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide is widely utilized in:
Chemistry: As an intermediate in organic synthesis and a reagent in developing complex molecular architectures.
Biology: In the study of cellular pathways, as this compound can interact with proteins and enzymes.
Medicine: Potential therapeutic applications, especially in oncology, due to its ability to inhibit certain enzymes or signaling pathways.
Industry: Used in developing materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step reactions involving key intermediates. A common approach includes the following steps:
Formation of 1,3-dioxobenzoisoquinoline: Starting from phthalic anhydride, the reaction with ammonia leads to phthalimide. Subsequent cyclization in the presence of dehydrating agents like acetic anhydride forms the benzoisoquinoline core.
Ethylation of the benzoisoquinoline core:
Piperazine ring formation: The ethylated product reacts with piperazine in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Attachment of the sulfonamide group: This step involves reacting the compound with N,N-diethylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound often involves optimizing these synthetic routes for scalability and cost-effectiveness. Techniques such as flow chemistry and automated synthesis are employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the benzoisoquinoline core, resulting in various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the nitro functional groups if present in derivatives.
Substitution: The sulfonamide group and the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogenation conditions.
Nucleophiles: Amines or alkoxides for substitution reactions.
Major Products Formed
The major products depend on the type of reaction. For instance, oxidation leads to hydroxylated derivatives, while nucleophilic substitution yields new sulfonamide or piperazine-substituted products.
Wirkmechanismus
Comparing 4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide with other similar compounds:
1,3-Dioxobenzoisoquinoline derivatives: These compounds share the same core but differ in their side chains, affecting their biological activity and solubility.
Piperazine derivatives: Compounds like 1-(2-phenylethyl)piperazine exhibit similar pharmacological profiles but lack the complexity of the benzoisoquinoline core.
Sulfonamide compounds: Simple sulfonamides like sulfanilamide are known for their antibacterial properties, whereas the compound has more diversified applications.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxoisoindoline derivatives.
1-(2-Phenylethyl)piperazine.
N,N-Diethylbenzenesulfonamide.
This article outlines the core aspects of this intriguing compound, highlighting its synthesis, reactivity, and wide-ranging applications. From chemistry to medicine, its versatility makes it a subject of continual interest in scientific research.
Eigenschaften
IUPAC Name |
4-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbonyl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5S/c1-3-32(4-2)39(37,38)23-13-11-22(12-14-23)27(34)31-18-15-30(16-19-31)17-20-33-28(35)24-9-5-7-21-8-6-10-25(26(21)24)29(33)36/h5-14H,3-4,15-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECUIAGKUXUSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide;hydrochloride](/img/structure/B2585663.png)






![4-(cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2585676.png)
![3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2585677.png)


![N-(4-butylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2585680.png)

